1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)-
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Overview
Description
1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)- is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)- can be achieved through various methods. One common approach involves the recyclization of small and medium carbo-, oxa-, or azacyclanes. Another method includes multicomponent heterocyclization reactions, which allow for the preparation of various compounds with azepine scaffolds .
Industrial Production Methods
Industrial production of this compound often utilizes one-pot synthesis procedures. These methods are efficient and cost-effective, allowing for the large-scale production of azepine derivatives. The use of commercially available starting materials and catalyst-free conditions further enhances the practicality of these methods .
Chemical Reactions Analysis
Types of Reactions
1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .
Scientific Research Applications
1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)- include other seven-membered heterocycles such as:
Benzodiazepines: Known for their use in the treatment of anxiety and insomnia.
Oxazepines: Studied for their potential anticonvulsant and antipsychotic activities.
Thiazepines: Investigated for their antimicrobial and anti-inflammatory properties.
Uniqueness
What sets 1H-Azepine, hexahydro-1-(3-methyl-1-oxo-2-butenyl)- apart from these similar compounds is its unique combination of structural features and biological activities. This compound’s specific arrangement of functional groups and ring structure contributes to its distinct chemical reactivity and potential therapeutic applications .
Properties
CAS No. |
16667-35-9 |
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Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1-(azepan-1-yl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C11H19NO/c1-10(2)9-11(13)12-7-5-3-4-6-8-12/h9H,3-8H2,1-2H3 |
InChI Key |
OWVQKBUPWHGXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)N1CCCCCC1)C |
Origin of Product |
United States |
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